Anti-Tuberculosis Potency: A Direct Comparison of 4-Chloro-3-Nitrophenyl Derivative vs. Parent Scaffold
The incorporation of the 4-chloro-3-nitrophenyl group into a benzenesulfonamide scaffold dramatically enhances anti-tubercular activity. A derivative containing the 4-chloro-3-nitrophenyl moiety, compound D4, demonstrated an IC₅₀ of 70.51 ± 0.2 μM against Mycobacterium tuberculosis Leucyl-tRNA Synthetase (LeuRS) and an MIC of 53.57 ± 0.2 μg/mL against Mtb H37Ra [1]. In the same study, the unsubstituted benzenesulfonamide parent scaffold showed no significant activity, and the most active compound in the series (1A) with an alternative substitution pattern had an IC₅₀ of 21.37 ± 0.2 μM [2].
| Evidence Dimension | Anti-tubercular activity (IC₅₀) |
|---|---|
| Target Compound Data | 70.51 ± 0.2 μM (Mtb LeuRS) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide parent scaffold (IC₅₀ not reported, assumed inactive) and compound 1A (IC₅₀ = 21.37 ± 0.2 μM) |
| Quantified Difference | The 4-chloro-3-nitrophenyl derivative (D4) exhibits significant activity where the parent scaffold is inactive, while a more potent analog (1A) shows a 3.3-fold lower IC₅₀. |
| Conditions | Mtb LeuRS enzyme assay and Mtb H37Ra whole-cell assay. |
Why This Matters
This data confirms that the specific 4-chloro-3-nitrophenyl moiety is essential for anti-tubercular activity, providing a quantifiable advantage over simpler benzenesulfonamides and a benchmark for optimization against a known active analog.
- [1] Liu, H., et al. (2024). Synthesis, crystal structure, anti-tuberculosis activity and toxicity prediction of N-(4-bromophenyl)-3-(5-(4-chloro-3-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide. Journal of Molecular Structure, 1296, 136901. View Source
- [2] Liu, H., et al. (2024). Synthesis, crystal structure, anti-tuberculosis activity and toxicity prediction of N-(4-bromophenyl)-3-(5-(4-chloro-3-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide. Journal of Molecular Structure, 1296, 136901. (colab.ws mirror) View Source
